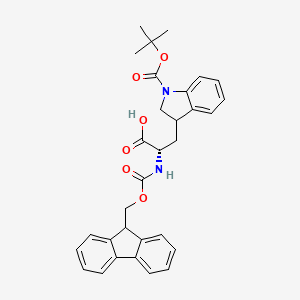

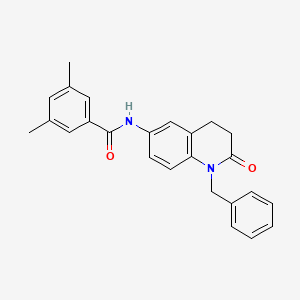

![molecular formula C8H13BrN4O2 B2696431 Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate CAS No. 1823879-91-9](/img/structure/B2696431.png)

Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate” is a complex organic compound. It contains a tert-butyl group, a carbamate group (which is a functional group derived from carbamic acid), a bromo group, and a 1,2,4-triazole ring .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar functional groups are often synthesized through various organic reactions. For example, tert-butyl carbamates can be synthesized from the corresponding amines and di-tert-butyl dicarbonate . The 1,2,4-triazole ring can be synthesized through a variety of methods, including the reaction of hydrazides with a suitable electrophile .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The tert-butyl group is a bulky group that could influence the overall shape of the molecule. The 1,2,4-triazole ring is a heterocyclic ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromo group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The carbamate group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbamate group and the bromo group could increase the compound’s solubility in polar solvents .Scientific Research Applications

Synthesis and Antimicrobial Activity

One notable application of related compounds involves the synthesis of derivatives that exhibit antimicrobial activity. For example, Ghoneim and Mohamed (2013) explored the synthesis of 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles derivatives from Tert-Butyl Carbazate. These compounds were characterized using various spectroscopic methods and tested for their biological activity, highlighting the compound's relevance in developing antimicrobial agents (Ghoneim & Mohamed, 2013).

Material Science and Catalysis

In material science, the structurally related carbamate derivatives have been synthesized and characterized to study their interactions and hydrogen bonding, contributing to the understanding of molecular architecture and design. Das et al. (2016) provided insights into the interplay of strong and weak hydrogen bonds in two carbamate derivatives, emphasizing their potential in designing three-dimensional molecular structures (Das et al., 2016).

Chemical Reactions and Mechanisms

Research by Chankeshwara and Chakraborti (2006) demonstrated the use of Indium(III) halides as highly efficient catalysts for N-tert-Butoxycarbonylation of amines, a process relevant to the modification of molecules including tert-butyl carbamates. This research highlights the compound's role in facilitating chemoselective conversion processes in organic synthesis (Chankeshwara & Chakraborti, 2006).

Mechanism of Action

Target of Action

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds, including 1,2,4-triazoles, are often found in various pharmaceuticals and exhibit a wide range of biological activities . .

Mode of Action

The mode of action would depend on the specific biological target of the compound. Generally, compounds interact with their targets through various types of chemical bonds and intermolecular forces, leading to changes in the target’s function. The bromine atom in the compound could potentially be involved in halogen bonding with the target .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Many drugs work by modulating the activity of enzymes or receptors, which can affect various biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), greatly influence its bioavailability. The presence of the tert-butyl carbamate group could potentially influence these properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling to alterations in cell function or viability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the stability of the compound could be affected by the presence of nucleophiles due to the potential for reactions with the bromine atom .

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN4O2/c1-8(2,3)15-7(14)10-4-5-11-6(9)13-12-5/h4H2,1-3H3,(H,10,14)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEQOYZNZAOSSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=NN1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

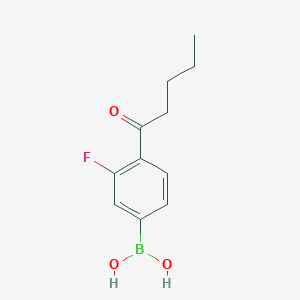

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2696358.png)

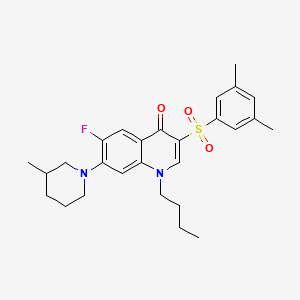

![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2696364.png)

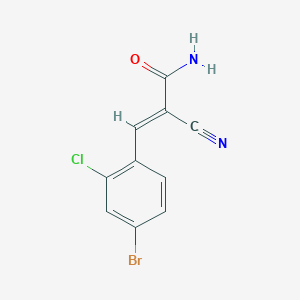

![(E)-4-(Dimethylamino)-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]but-2-enamide](/img/structure/B2696366.png)

![2-(4-Chloro-3-nitrobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2696368.png)